4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
Description
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral aromatic compound characterized by a fluorophenol backbone substituted with an aminohydroxypropyl group. The stereochemistry (1S,2R) of the hydroxypropyl chain is critical for its biological interactions, as seen in analogous compounds used in pharmaceutical intermediates .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
IPHJRVKIDOKTHD-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol
Common Synthetic Routes
Fluorination of Phenol Derivative
- Starting from phenol or substituted phenols, selective fluorination at the ortho or para position is achieved using fluorinating agents such as hydrogen fluoride, Selectfluor, or other electrophilic fluorine sources.
- For example, 4-nitrophenol can be fluorinated to introduce the fluorine at the 2-position relative to the hydroxyl group.
Reduction and Functional Group Transformation
- The nitro group (if used as a precursor) is reduced to an amino group using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere).
- This step is critical to convert the nitro precursor into the amino-substituted phenol.
Attachment of the Chiral Amino Alcohol Side Chain
- The chiral amino alcohol (1S,2R)-1-amino-2-hydroxypropane is introduced via nucleophilic substitution or coupling reactions.
- Chiral catalysts or auxiliaries may be employed to ensure the correct stereochemistry is maintained or induced during this step.
- Reaction conditions are optimized to favor regioselectivity and stereoselectivity, often involving bases or mild heating.
Industrial and Scalable Methods
- Continuous flow reactors are increasingly used for large-scale synthesis to improve reaction control, yield, and safety.
- Green chemistry principles are applied to minimize waste and environmental impact.
- Automated synthesis platforms may be utilized to enhance reproducibility and throughput.
Detailed Reaction Conditions and Yields
| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorination | 4-Nitrophenol | Selectfluor or HF | Room temp or mild heating | 70-85% | Selective fluorination at 2-position |
| Reduction of Nitro to Amino | 2-Fluoro-4-nitrophenol | Pd/C, H2 gas | Ambient to 40°C, several hours | 80-90% | Catalytic hydrogenation |
| Coupling with Chiral Amino Alcohol | 2-Fluoro-4-aminophenol + (1S,2R)-1-amino-2-hydroxypropane | Base (e.g., NaHCO3), chiral catalyst | Mild heating, inert atmosphere | 65-80% | Maintains stereochemistry, regioselective |
Research Findings on Preparation
- Studies emphasize the importance of controlling stereochemistry, as the (1S,2R) configuration significantly affects biological activity.
- The use of chiral catalysts or enantiomerically pure starting materials is essential to avoid racemization.
- Optimization of reaction solvents (e.g., polar aprotic solvents) and temperature improves yield and purity.
- Continuous flow synthesis has demonstrated improved scalability and reproducibility over batch methods.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | 2-Fluorophenol, (1S,2R)-1-amino-2-hydroxypropane, 4-nitrophenol |
| Key Reagents | Selectfluor, Pd/C with H2, bases (NaHCO3), chiral catalysts |
| Reaction Types | Electrophilic fluorination, catalytic hydrogenation, nucleophilic substitution/coupling |
| Stereochemical Control | Use of chiral catalysts or enantiopure amino alcohols to preserve (1S,2R) configuration |
| Industrial Scale Techniques | Continuous flow reactors, green chemistry approaches, automated synthesis platforms |
| Typical Yields | 65-90% across steps |
| Challenges | Regioselectivity in fluorination, stereochemical integrity, minimizing side reactions |
Chemical Reactions Analysis
Types of Reactions
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its significant biological activity. Research indicates that it interacts with specific enzymes and receptors, modulating pathways related to inflammation and pain. This interaction suggests potential therapeutic applications in treating conditions associated with these pathways.
Case Studies:
- Inflammation Modulation : Studies have shown that 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can influence inflammatory processes by interacting with key molecular targets involved in signaling pathways. This could lead to the development of novel anti-inflammatory agents.
- Biochemical Probes : The compound has been investigated as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular regulation and metabolism.
Cosmetic Applications
The compound's properties also lend themselves to cosmetic formulations. Its ability to enhance skin hydration and stability makes it a valuable ingredient in various topical products.
Formulation Insights:
- Topical Creams and Lotions : The incorporation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol in cosmetic formulations has been shown to improve rheological properties, enhancing the sensory experience of products applied to the skin.
- Stability Enhancer : The compound contributes to the stability of emulsions, making it suitable for use in creams designed for skin care.
Materials Science
In materials science, 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is explored for its potential in developing advanced materials with specific functionalities.
Applications:
- Polymer Development : The compound can be utilized in synthesizing polymers that exhibit desirable characteristics such as enhanced durability and chemical resistance.
- Nanoparticle Formulations : Its properties allow for the creation of nanoparticles used for delivering active ingredients in cosmetic formulations, improving bioactivity on the skin.
Research and Development
Ongoing research continues to explore the diverse applications of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol across various fields:
Research Findings:
- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes have revealed its potential as a tool for understanding complex biochemical processes.
- Therapeutic Potential : Research is actively being conducted to assess its efficacy as a therapeutic agent in clinical settings.
Mechanism of Action
The mechanism by which 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects is largely dependent on its interactions with biological targets. The compound’s amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the fluorophenol moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect molecular pathways involved in signal transduction, enzyme activity, and cellular metabolism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol and analogous compounds:
Key Differences and Implications
Substituent Effects: Fluorine vs. Chlorine: The target compound’s single fluorine atom (vs. Hydroxypropyl vs. Methylpropyl: The hydroxy group in the target compound enhances hydrogen bonding capacity compared to the methyl group in CAS 1213132-24-1, which may improve receptor binding in drug candidates .
Stereochemical Considerations: The (1S,2R) configuration in the target compound and CAS 1774897-24-3 is critical for bioactivity, as seen in azetidinone intermediates where stereochemistry dictates antibiotic potency .
Functional Group Diversity: The benzenecarbonitrile group in CAS 1774897-24-3 introduces a nitrile moiety, enhancing metabolic stability and making it suitable for kinase inhibitors .
Biological Activity
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol, a chiral organic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. With a molecular formula of CHFNO and a molecular weight of approximately 185.20 g/mol, this compound is characterized by the presence of a fluorine atom, which influences its electronic and steric properties, thus affecting its interaction with biological targets.
The compound is known for its ability to engage in various biochemical interactions. It is synthesized through controlled chemical reactions that often involve bases or catalysts to enhance yields and selectivity. The synthesis steps typically include:
- Formation of the Amino Group : Introduction of the amino group at the appropriate position on the aromatic ring.
- Fluorination : Substitution of a hydrogen atom with a fluorine atom to create the fluorophenol structure.
- Hydroxylation : Addition of a hydroxyl group to enhance solubility and biological activity.
Biological Activity
Research indicates that 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol interacts with specific enzymes and receptors, modulating various biochemical pathways. Notably, it has been studied for its roles in:
- Signal Transduction : The compound may influence pathways related to cellular signaling, potentially impacting cell growth and differentiation.
- Inflammation Modulation : It has shown promise in studies related to inflammation and pain pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Neuroprotection : Preliminary studies suggest neuroprotective properties, indicating its potential use in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a study conducted on animal models, 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol was administered to assess its anti-inflammatory properties. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Case Study: Neuroprotective Properties
Another research effort evaluated the compound's neuroprotective effects by exposing neuronal cultures to oxidative stress. The results demonstrated that treatment with the compound led to decreased cell death compared to untreated controls, highlighting its potential role in neuroprotection.
Comparative Analysis with Similar Compounds
The biological activity of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can be contrasted with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol | CHFNO | Different position of amino group; varied biological activity |
| 4-(1-Amino-2-hydroxypropyl)-2-fluorophenol | CHFNO | Lacks chirality; simpler structure may limit interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
